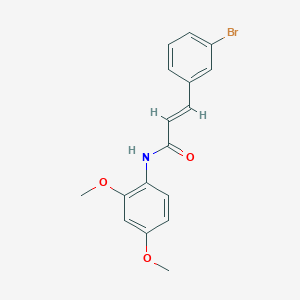

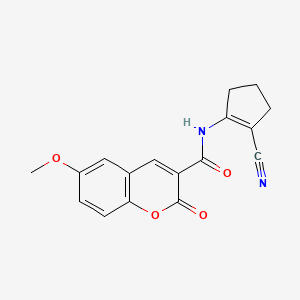

![molecular formula C14H14FN5 B2916681 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 930395-87-2](/img/structure/B2916681.png)

8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and piperazine rings, along with the fluorine atom attached at the 8th position of the indole ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole and piperazine rings, as well as the fluorine atom. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications

Fluorination and Pharmacokinetics

- Fluorination of indole derivatives, including those with piperazin-1-yl groups, has been studied for its effect on pharmacokinetic profiles. This research found that fluorine incorporation can significantly reduce the pKa of compounds, influencing oral absorption and bioavailability (van Niel et al., 1999).

Process Development

- The development of large-scale, chromatography-free preparation processes for compounds like 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission, has been reported. This highlights the importance of developing efficient production methods for such compounds (Anderson et al., 1997).

Synthesis and Radiolabeling

- There has been research on synthesizing and radiolabeling indole derivatives for potential use in medical imaging or as research tools. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride demonstrates the applications in labeling and tracking these compounds (Haynes & Swigor, 1994).

Antitumor Activity

- Bis-indole derivatives, which may include structures similar to 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole, have been synthesized and evaluated for antitumor activity. This research is crucial for developing new cancer treatments (Andreani et al., 2008).

Antibacterial Evaluation

- Novel derivatives of indoles, including 8-fluoro-norfloxacin derivatives, have been synthesized and evaluated for their antibacterial activity. This research is significant in the context of antibiotic resistance and the development of new antibacterial agents (Sunduru et al., 2011).

Inhibition of Hepatitis B

- Research on the synthesis and evaluation of compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one as inhibitors of hepatitis B virus demonstrates the potential of these compounds in antiviral therapies (Ivashchenko et al., 2019).

Cytotoxic Agents

- Indole-based 1,4-disubstituted piperazines have been synthesized and evaluated as cytotoxic agents, showing significant activity against various cancer cell lines. This emphasizes the role of such compounds in cancer research and treatment development (Akkoç et al., 2012).

Molecular Dynamic Simulation Studies

- Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with this compound, on the corrosion of iron. This research can contribute to understanding corrosion mechanisms and developing inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives impact a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

Modifications at the c-7 position of the piperazine ring in ciprofloxacin derivatives have been shown to affect their pharmacological profile, including recognition by efflux transporters and cellular accumulation . This suggests that similar modifications in 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole could potentially influence its pharmacokinetic properties and bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKUPPZIOZIVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)

![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)

![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)